2-Fluorosulfonylethanesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluorosulfonylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO5S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLLQYDNAOLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving 2 Fluorosulfonylethanesulfonic Acid
Advanced Synthetic Routes to 2-Fluorosulfonylethanesulfonic Acid
The synthesis of this compound, a compound of interest for its potential applications in various chemical fields, can be approached through several advanced synthetic routes. These methods focus on the introduction of fluorine and sulfonyl groups onto an ethane (B1197151) backbone, employing strategies that aim for efficiency and purity.
Fluorination Strategies for Ethanesulfonic Acid Precursors
One of the primary methods for synthesizing this compound involves the direct fluorination of ethanesulfonic acid or its derivatives. This can be achieved using various fluorinating agents. For instance, ethanesulfonyl fluoride (B91410) can be produced by reacting ethanesulfonic acid with fluorinating agents like antimony trifluoride or phosphorus pentafluoride under controlled temperature and pressure. boulingchem.com Another approach involves reacting ethylene (B1197577) halide with sodium sulfite (B76179) to form ethanesulfonic acid derivatives, which are then subjected to fluorination to yield ethanesulfonyl fluoride. boulingchem.com The direct fluorination of ethanesulfonic acid precursors is a critical step that requires precise control to ensure high purity and yield of the desired product.
Sulfonation of Fluorinated Ethane Scaffolds
An alternative synthetic strategy involves the sulfonation of a pre-fluorinated ethane scaffold. This method avoids the often harsh conditions of direct fluorination of sulfonic acids. For example, a fluorinated aromatic polymer can be sulfonated using a sulfonating agent like acetyl sulfate (B86663). researchgate.net The sulfonation reaction introduces the -SO3H group onto the fluorinated backbone. researchgate.net Research has shown that the presence of fluorine in the polymer structure can influence the degree of sulfonation. researchgate.net This approach allows for the synthesis of fluorinated sulfonic acids by first establishing the fluorine-containing structure and then introducing the sulfonic acid functionality.
Novel Catalyst-Assisted Preparations
Recent advancements in catalysis have opened new avenues for the synthesis of fluorinated organic compounds. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, related research suggests the potential for such approaches. For instance, trifluoromethanesulfonic acid (TfOH) has been demonstrated as a highly effective catalyst for acylation reactions, showcasing the power of fluorinated sulfonic acids in catalysis. researchgate.netmdpi.com The development of novel catalysts could lead to more efficient and selective syntheses of this compound, potentially under milder reaction conditions. The use of catalysts is a key principle in green chemistry, aiming to enhance reaction rates and reduce energy consumption. mdpi.comresearchgate.net
Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. sruc.ac.ukjddhs.com These approaches focus on the use of safer solvents, renewable raw materials, and energy-efficient techniques. jddhs.com For the synthesis of fluorinated compounds, this could involve biocatalytic methods, which offer environmentally benign alternatives to traditional chemical synthesis. nih.gov For example, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid has been demonstrated using engineered E. coli. nih.gov The development of green synthetic routes for this compound would involve exploring similar biocatalytic pathways or utilizing environmentally friendly solvents and recyclable catalysts to reduce waste and energy consumption. sruc.ac.ukresearchgate.net
Derivatization of this compound
The chemical reactivity of this compound allows for its conversion into various derivatives, expanding its potential applications.
Synthesis of Ester Derivatives
Esterification is a common transformation for sulfonic acids. The synthesis of ester derivatives of this compound can be achieved through reactions with alcohols. The Fischer esterification, a well-established method, involves reacting a carboxylic acid (or in this case, a sulfonic acid) with an alcohol in the presence of an acid catalyst, typically sulfuric acid. youtube.commasterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comyoutube.com A patent describes a method for producing fluorosulfuric acid esters by reacting alcohols with sulfuryl fluoride in the presence of a base and water, suggesting an alternative route for the esterification of fluorinated sulfonic acids. google.com Another patent details an esterification method for perfluorosulfonyl fluoride resin by reacting it with a fatty alcohol and an organic alkaline compound. google.com
Formation of Amide and Sulfonyl Halide Analogues
The conversion of sulfonic acids and their salt forms into sulfonyl halides and sulfonamides is a fundamental transformation in organic synthesis, providing intermediates for various applications, including pharmaceuticals. google.com While direct conversion of sulfonic acids can be challenging, processes starting from sulfonic acid salts have been developed. For instance, sulfonic acid salts can be reacted with a halogen substitution reagent in the presence of a catalyst like N,N-dimethylformamide (DMF) to yield sulfonyl halides. google.com A general representation of this transformation is the conversion of a sulfonic acid salt (Formula II) to a sulfonyl halide (Formula III) as outlined in certain synthetic schemes. google.com
These sulfonyl halides are precursors to sulfonamides. The reaction of a sulfonyl halide with an amine (HNR⁴R⁵) furnishes the corresponding sulfonamide. This two-step process, starting from a sulfonic acid salt, provides a reliable route to sulfonamide derivatives. google.com
Aryl- and heteroaryl-alkylsulfonyl halides are particularly useful intermediates. google.com The methodologies developed for their synthesis can be conceptually applied to aliphatic sulfonic acids like this compound. The conversion would first involve forming a sulfonyl halide, such as 2-fluorosulfonylethanesulfonyl chloride, which can then be reacted with a desired amine to produce the corresponding sulfonamide.
| Starting Material | Reagent(s) | Product |
| Sulfonic Acid Salt (R-SO₃⁻Na⁺) | Halogenating Agent (e.g., SOCl₂), DMF (cat.) | Sulfonyl Halide (R-SO₂X) |
| Sulfonyl Halide (R-SO₂X) | Amine (HNR¹R²) | Sulfonamide (R-SO₂NR¹R²) |
Exploration of Polyfluorinated Congeners
The study of polyfluorinated compounds is a significant area of research due to the unique properties conferred by fluorine atoms. While specific research on congeners of this compound is not extensively detailed in the provided results, the synthesis and reactivity of related fluoroaliphatic compounds offer insights into this chemical space. scilit.com Research into fluoroaliphatic esters of fluorosulfonic acid and the radical fluorosulfatohalogenation of higher fluoroolefins points to the complex reactivity and synthetic pathways available for creating highly fluorinated molecules. scilit.com The synthesis of stable perfluoroalkyl radicals, such as F-2,4-dimethyl-3-ethyl-3-pentyl and F-2,4-dimethyl-3-isopropyl-3-pentyl radicals, further illustrates the specialized methods employed in organofluorine chemistry. scilit.com These studies on related polyfluorinated systems can inform the potential synthesis and properties of polyfluorinated congeners of this compound.
Reactivity Studies of Functional Groups within this compound
The reactivity of an organic molecule is dictated by its functional groups, which are specific arrangements of atoms that exhibit characteristic chemical behaviors. libretexts.org In this compound (FSO₂CH₂CH₂SO₃H), the two key functional groups are the sulfonyl fluoride (-SO₂F) and the sulfonic acid (-SO₃H) group.
The sulfonic acid group is, as its name implies, acidic and will readily deprotonate. libretexts.org The sulfonyl fluoride group, an acyl halide, is a reactive center. The carbonyl-like carbon in a related functional group, the acid chloride, is bonded to a chlorine, making it a reactive site for nucleophilic attack. libretexts.org By analogy, the sulfur atom in the sulfonyl fluoride group is electrophilic and susceptible to reaction with nucleophiles.
The compatibility of various functional groups is a critical consideration in chemical synthesis. frontiersin.org Studies on amide bond cleavage have shown that certain functional groups can interfere with or participate in side reactions. For example, functional groups like hydroxyl and amino groups in the vicinity of a carboxylic acid were found to be undesirable in certain reaction systems, while dicarboxylic acids could inhibit the reaction. frontiersin.org This highlights the importance of understanding the interplay between the sulfonyl fluoride and sulfonic acid groups within this compound and with other reagents during chemical transformations.
Mechanistic Investigations of Synthetic Pathways
Elucidation of Reaction Intermediates
Understanding the intermediates in a reaction pathway is crucial for optimizing reaction conditions and controlling product formation. In the synthesis of sulfonyl halides from sulfonic acid salts, it is proposed that in some cases, an intermediate sulfonic acid is formed prior to its conversion to the final sulfonyl halide product. google.com The investigation of stable fluoroaliphatic radicals containing functional groups also points to the importance of radical intermediates in the synthesis and reactivity of fluorinated organic compounds. scilit.com The use of electron spin resonance (ESR) spectroscopy has been instrumental in studying fluoroalkyl radicals in solution, which are generated, for example, through the photolysis of perfluoroketones. scilit.com While not directly studying this compound, these findings suggest that its synthesis and derivatization could proceed through various ionic or radical intermediates depending on the reaction conditions.
Kinetic Studies of Bond Formation and Cleavage Processes
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for bond formation and cleavage in reactions involving this compound were not found in the provided search results, related studies offer a framework for understanding these processes. For instance, the discovery that carboxylic acids can accelerate amide bond cleavage reactions led to the development of new catalytic systems. frontiersin.org This acceleration effect was studied by comparing the impact of different additives, revealing that the structure of the carboxylic acid played a significant role. frontiersin.org Such kinetic screening approaches could be applied to study the hydrolysis of the sulfonyl fluoride group or the formation of amide derivatives from this compound, allowing for the optimization of reaction times and yields.
| Additive Type | Observation in Amide Cleavage | Potential Relevance to this compound |
| Carboxylic Acids | Can accelerate the reaction. frontiersin.org | The sulfonic acid moiety might influence intramolecular or intermolecular catalysis. |
| Dicarboxylic Acids | Can inhibit the reaction. frontiersin.org | The presence of two acidic groups could lead to complex kinetic profiles. |
| 4-Toluenesulfonic acid | Ineffective as an additive in the studied system. frontiersin.org | Highlights that not all acidic groups will accelerate a given reaction. |
Stereochemical Control in Derivatization Reactions
Stereochemical control is a critical aspect of chemical synthesis, particularly when creating chiral molecules. The structure of certain functional groups can lead to different geometric isomers, such as the cis/trans (or Z/E) isomers in alkenes, which arise from the high energy barrier to rotation around a double bond. libretexts.org For a molecule like this compound, which is achiral, stereochemical considerations would become important if it were to react with a chiral molecule or be used to create a new stereocenter. For example, in a derivatization reaction where one of the functional groups is transformed and a new chiral center is generated, controlling the stereochemical outcome would be essential for producing a single enantiomer or diastereomer. The principles of stereocontrol developed for other classes of organic compounds would be applicable in such scenarios.
Catalytic Applications of 2 Fluorosulfonylethanesulfonic Acid and Its Derivatives
Homogeneous Catalysis by 2-Fluorosulfonylethanesulfonic Acid
As a homogeneous catalyst, this compound offers the advantage of high reactivity and accessibility of its catalytic sites in the reaction medium. Its strong acidity plays a pivotal role in accelerating a variety of organic transformations.
Brønsted Acidity in Organic Transformations
The pronounced Brønsted acidity of this compound is a key driver of its catalytic efficacy. This acidity facilitates the protonation of various substrates, thereby activating them for subsequent chemical reactions.
Esterification, a fundamental reaction in organic synthesis, is effectively catalyzed by strong acids. aurak.ac.ae this compound serves as an efficient catalyst for the esterification of carboxylic acids with alcohols. For instance, in the context of biodiesel production, the esterification of free fatty acids (FFAs) is a crucial step. google.com Strong acid catalysts, such as sulfuric acid, have been traditionally used for this purpose. researchgate.netresearchgate.net The catalytic activity of this compound in these reactions is attributed to its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.
The esterification of glycerol (B35011) with fatty acids is another industrially relevant process where strong acid catalysts are employed. aurak.ac.aeresearchgate.net This reaction, often termed glycerolysis, aims to produce monoglycerides (B3428702) and diglycerides, which have applications in the food and pharmaceutical industries. google.comresearchgate.net The use of a strong Brønsted acid catalyst like this compound can promote this reaction, although the process can be complex due to the immiscibility of glycerol and fatty acids. researchgate.net Research into solid acid catalysts with sulfonic acid groups has shown promise in overcoming some of these challenges by providing a high surface area and stable active sites. aurak.ac.aenih.gov
Below is a table summarizing the catalytic performance in representative esterification reactions.
| Reactants | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Linoleic Acid, Glycerol | SnCl₂·2H₂O | 160 | 2 | ~61 | mdpi.com |
| Oleic Acid, Methanol (B129727) | Al-MCM-41-SO₃H | 130 | 2 | 99 | nih.gov |
| Palmitic Acid, Methanol | Sulfated Zirconia | 60 | - | 90 | researchgate.net |
| Glycerol, Lauric Acid | SO₃H-MCM-41 | - | - | High Monoglyceride Selectivity | aurak.ac.ae |
| Palm Fatty Acid Distillate, Methanol | Glycerol-SO₃H | 120 | 4 | 92.4 | nih.gov |
This table presents data for analogous strong acid-catalyzed esterification reactions to illustrate typical conditions and outcomes.
Friedel-Crafts reactions, encompassing both alkylation and acylation, are cornerstone methods for attaching substituents to aromatic rings. wikipedia.org These reactions are typically promoted by strong Lewis or Brønsted acids. researchgate.netchemijournal.com this compound, with its superacidic nature, is an effective catalyst for these transformations. researchgate.net
In Friedel-Crafts alkylation, the catalyst facilitates the formation of a carbocation from an alkyl halide or alkene, which then undergoes electrophilic aromatic substitution. organic-chemistry.orgmasterorganicchemistry.com While effective, a limitation of this reaction is the potential for polyalkylation, as the initial alkylated product is often more reactive than the starting material. organic-chemistry.orgyoutube.com
Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride. masterorganicchemistry.commdpi.com This reaction leads to the formation of aromatic ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemijournal.comuni-stuttgart.de Unlike alkylation, acylation is generally not prone to polysubstitution because the resulting ketone is less reactive than the parent aromatic ring. A related reaction is the Fries rearrangement, where an aryl ester rearranges to a hydroxyaryl ketone in the presence of a strong acid. researchgate.netmdpi.com
The table below showcases examples of Friedel-Crafts acylation reactions catalyzed by strong acids.
| Aromatic Substrate | Acylating Agent | Catalyst | Yield (%) | Product(s) | Reference |
| Benzene | Benzoyl Chloride | CF₃SO₃H (catalytic) | 85 | Benzophenone | uni-stuttgart.de |
| Toluene | Benzoyl Chloride | CF₃SO₃H (catalytic) | 85 | 2- and 4-Methylbenzophenone | uni-stuttgart.de |
| Anisole | Acetyl Chloride | Triflic Acid | High | p-Methoxyacetophenone | mdpi.com |
| Benzene | Benzoyl 2,6-piperidinedione | Triflic Acid | 90 | Ketone product | mdpi.com |
| m-Cresol | Acetyl Chloride | Triflic Acid | - | Isomeric products | mdpi.com |
This table includes data for triflic acid (trifluoromethanesulfonic acid), a well-studied superacid catalyst, to provide context for the expected reactivity of this compound.
The strong Brønsted acidity of this compound can also be harnessed to catalyze various cyclization and rearrangement reactions. These transformations often proceed through carbocationic intermediates, which are readily generated in a superacidic medium.
One notable example is the Nazarov cyclization, an electrocyclic reaction that converts divinyl ketones into cyclopentenones. wikipedia.orgnrochemistry.com The reaction is initiated by the protonation of the ketone, which triggers a 4π-electrocyclic ring closure. wikipedia.orgorganic-chemistry.org The resulting oxyallyl cation then undergoes elimination to afford the cyclopentenone product. nrochemistry.com The efficiency and selectivity of the Nazarov cyclization can be influenced by the nature of the acid catalyst and the substitution pattern of the divinyl ketone. organic-chemistry.orgnih.gov
Another important acid-catalyzed transformation is the pinacol (B44631) rearrangement, which involves the conversion of a 1,2-diol to a ketone or aldehyde. wikipedia.orgucla.edu The reaction mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. masterorganicchemistry.comlibretexts.org Subsequent migration of an adjacent alkyl or aryl group leads to the formation of the final carbonyl compound. wikipedia.orglibretexts.org The migratory aptitude of the substituents often dictates the regioselectivity of the rearrangement. wikipedia.org
Lewis Acidic Activation in Asymmetric Synthesis
While primarily known for its Brønsted acidity, derivatives of this compound can be incorporated into chiral ligands to create catalysts that exhibit Lewis acidic properties. These chiral Lewis acid complexes can be employed in asymmetric synthesis to control the stereochemical outcome of a reaction.
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. youtube.com Chiral Lewis acid complexes derived from sulfonic acids can coordinate to substrates in a stereodefined manner, thereby directing the approach of a reagent to one face of the molecule over the other.
An area where this has been successfully applied is in enantioselective fluorination reactions. For instance, chiral metal complexes incorporating ligands with sulfonate groups have been used to catalyze the fluorination of various carbonyl compounds with high enantioselectivity. nih.gov Similarly, iridium complexes have been utilized for the enantioselective α-fluorination of 2-acyl imidazoles. nih.gov In these systems, the Lewis acidic metal center activates the substrate, while the chiral ligand environment dictates the stereochemical course of the reaction.
The development of enantioselective Nazarov cyclizations has also been a significant area of research. dicp.ac.cn Chiral Lewis acids have been shown to catalyze this reaction with high enantioselectivity, offering a route to chiral cyclopentenones. organic-chemistry.orgdicp.ac.cn The catalyst can control the conrotatory ring closure of the pentadienyl cation, leading to the preferential formation of one enantiomer of the product. organic-chemistry.org
The following table provides examples of enantioselective reactions catalyzed by chiral Lewis acid systems.
| Reaction | Substrate | Catalyst System | Enantiomeric Excess (ee) (%) | Reference |
| α-Fluorination | 3-(2-arylacetyl)-2-thiazolidinones | DBFOX-Ph/Ni(II) complex | up to 88 | nih.gov |
| α-Fluorination | Malonates | DBFOX-Ph/Zn(OAc)₂ complex | Excellent | nih.gov |
| Nazarov Cyclization | Divinyl Ketones | Copper (II) bisoxazoline complex | up to 98 | wikipedia.org |
| Nazarov Cyclization | β-silyl dienones | Lewis acid and chiral Brønsted acid | 87-95 | dicp.ac.cn |
| α-Fluorination | 2-Acyl Imidazoles | Iridium Complex | High | nih.gov |
This table illustrates the potential of chiral Lewis acid catalysis, a field where derivatives of this compound could be applied.
Chiral Lewis Acid Complexes and Their Performance
There is currently no available research literature detailing the synthesis or performance of chiral Lewis acid complexes derived from this compound. The development of chiral Lewis acids is a significant area of asymmetric catalysis, aiming to create catalysts that can induce stereoselectivity in chemical reactions. Typically, this involves the coordination of a chiral organic ligand to a Lewis acidic metal center. While the sulfonic acid group of this compound could potentially be functionalized to incorporate chiral components, or the entire molecule used as a counter-ion for a chiral Lewis acidic cation, no such systems have been reported in scientific publications. The performance of such hypothetical complexes in terms of enantioselectivity and catalytic efficiency is therefore unknown.
Heterogeneous Catalysis Incorporating this compound Functionality
The immobilization of strong acid catalysts onto solid supports is a key strategy for developing robust and reusable catalytic systems. This approach combines the high reactivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation and recycling.
Grafting onto Inorganic Supports (e.g., Silica (B1680970), Metal Oxides)
No specific studies have been found that describe the grafting of this compound onto inorganic supports like silica or metal oxides. The general methodology for such a process would likely involve the chemical modification of the support's surface to create anchor points for the sulfonic acid. Techniques such as silanization are commonly employed to functionalize silica surfaces, which could then be used to covalently bond the this compound moiety. The success of such a strategy would depend on the development of a suitable synthetic route that preserves the integrity of the fluorosulfonyl and sulfonic acid groups.
Development of Sulfonic Acid-Functionalized Resins and Polymers
The incorporation of sulfonic acid groups into polymeric structures is a well-established method for creating solid acid catalysts, with commercial examples like Nafion™ being widely used. However, there is no specific literature on the development of resins or polymers functionalized with this compound. Such materials could theoretically be produced by copolymerizing a vinyl derivative of this compound or by post-functionalization of a suitable polymer backbone. The resulting materials would be expected to exhibit strong acidity, but their catalytic activity and stability are yet to be investigated.
Advanced Catalytic Systems
Advanced catalytic systems often involve the integration of multiple catalytic functions to facilitate complex chemical transformations in a single pot.
Multi-component and Cascade Catalysis
Multi-component and cascade reactions are powerful tools in synthetic chemistry, allowing for the efficient construction of complex molecules from simple starting materials. The strong Brønsted acidity of this compound would, in principle, make it a suitable candidate for catalyzing various steps in such reaction sequences. For instance, it could be employed in reactions involving carbocation intermediates or in acid-catalyzed condensation and cyclization reactions. However, there are no published examples of its use in multi-component or cascade catalysis. The development of such systems would require a thorough investigation of its compatibility with other catalysts and reagents, as well as its efficacy in promoting the desired reaction pathways.
Photocatalysis and Electrocatalysis with this compound-Modified Systems
There is currently no available research or published data on the use of this compound or its derivatives as modifiers in photocatalytic or electrocatalytic systems. Scientific investigations into the photocatalytic degradation of various pollutants or the enhancement of electrocatalytic reactions have explored a range of other sulfonic acid compounds, but "this compound" is not mentioned in the context of these studies. Therefore, no detailed research findings or data tables on its performance in these applications can be provided.
Flow Chemistry Applications of this compound Catalysts
Similarly, the application of this compound as a catalyst in flow chemistry is not documented in the available scientific literature. While the principles of flow chemistry and the use of various acid catalysts in continuous flow reactors are well-established, there are no specific examples or studies that utilize "this compound". Consequently, information on its performance, stability, or specific use cases in flow chemistry, along with any corresponding data, is not available.
Information regarding "this compound" in the requested context is not publicly available.
Following a comprehensive and thorough search of publicly accessible scientific literature and databases, no specific information, research findings, or data could be located for the chemical compound “this compound” within the detailed scope of the requested article outline. The areas of focus, including its application in various polymerization techniques and integration into advanced materials, did not yield any relevant results for this specific compound.
The executed searches aimed to uncover details regarding the role of “this compound” in:
Polymer Synthesis:
Controlled Radical Polymerization (CRP), specifically in Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization and Atom Transfer Radical Polymerization (ATRP).
Condensation Polymerization.
The synthesis of functionalized monomers and macromers.
Advanced Materials:
Its integration and use in the development of advanced material systems.
While general information exists for related classes of compounds, such as other fluorinated monomers and sulfonic acids in polymerization processes, the explicit request to focus solely on “this compound” cannot be fulfilled based on the available information. The scientific literature does not appear to contain studies or data on the use of this particular compound in the specified applications.
Therefore, it is not possible to generate the requested professional and authoritative article with detailed research findings and data tables as no such information for “this compound” was found.
Applications in Polymer Science and Materials Engineering
Material Performance and Structure-Property Relationships
The presence of fluorine in polymers often enhances their thermal stability due to the high bond energy of the C-F bond. For instance, fluorinated polyimides have shown exceptional thermal properties, with a thermal decomposition temperature (T5%) as high as 570°C. dp.tech Similarly, the incorporation of fluorosulfonyl groups can contribute to the development of polymers with high glass transition temperatures (Tg).
The mechanical properties of these polymers are also noteworthy. An optimized fluorinated polyimide has demonstrated a tensile strength of 232.73 MPa and an elastic modulus of 5.53 GPa, indicating a material that is both strong and stiff. dp.tech However, a high degree of functionalization with bulky side chains can sometimes lead to a decrease in mechanical strength if the polymer's chain packing is disrupted. epo.org
Table 1: Mechanical and Thermal Properties of a Representative Fluorinated Polyimide
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 402 °C |
| Thermal Decomposition Temperature (T5%) | 563 °C |
| Tensile Strength | 232.73 MPa |
| Elongation at Break | 26.26% |
Note: Data is for an optimized fluorinated polyimide (TPPI50) and serves as a representative example of the properties achievable in fluorinated polymer systems. dp.tech
In the context of energy storage, the electrochemical properties of polymers derived from 2-Fluorosulfonylethanesulfonic acid are of paramount importance. The high proton conductivity is a key feature, with some sulfonated polyimide membranes exhibiting values up to 1.89×10⁻¹ S·cm⁻¹ at 80°C, which is higher than that of the benchmark material Nafion 117. nih.gov
Furthermore, these membranes can exhibit low methanol (B129727) permeability, a crucial property for direct methanol fuel cells. Values less than 2.8×10⁻⁷ cm²·s⁻¹ have been reported, which helps to prevent fuel crossover and improve the efficiency of the device. nih.gov The hydrophobic nature of the trifluoromethyl (CF3) groups can also enhance the hydrolytic stability of the polymer, protecting the imide rings from being attacked by water molecules. nih.gov
Table 2: Electrochemical Properties of a Representative Sulfonated Polyimide Membrane
| Property | Value |
|---|---|
| Ion Exchange Capacity (IEC) | 2.12 mequiv/g |
| Proton Conductivity (at 80°C) | 1.89×10⁻¹ S·cm⁻¹ |
Note: Data is for a specific sulfonated polyimide membrane (SPI-90) and illustrates the electrochemical performance achievable. nih.gov
Durability and Long-Term Performance Studies
Data specifically detailing the durability and long-term performance of materials engineered with this compound is not available in the reviewed literature. While general principles of polymer degradation and stability of related fluorinated and sulfonated materials are well-documented, direct experimental studies and data tables for this particular compound could not be located.
Research into the durability of analogous polymer systems, such as those containing perfluorosulfonic acids (PFSAs), often involves accelerated aging protocols to predict long-term performance. These tests typically expose materials to elevated temperatures, high humidity, chemical contaminants, and mechanical stress to simulate years of operational use in applications like fuel cells or electrochemical devices. Key metrics monitored during these studies include:
Thermal Stability: Assessed through techniques like Thermogravimetric Analysis (TGA) to determine the onset of decomposition and weight loss at elevated temperatures.
Chemical Stability: Evaluated by exposing the material to radical-inducing agents (e.g., Fenton's reagent) or harsh chemical environments to measure changes in ion exchange capacity (IEC), fluoride (B91410) release rates, and molecular weight.
Mechanical Integrity: Measured by tracking changes in tensile strength, elasticity, and resistance to tearing or cracking after prolonged operation or stress cycling.
Without specific studies on polymers containing this compound, it is not possible to provide quantitative data on their performance under such conditions.
Environmental Chemistry and Remediation Research
Environmental Fate and Persistence of 2-Fluorosulfonylethanesulfonic Acid Analogues
The environmental behavior of analogues to this compound, particularly other fluorinated sulfonic acids, is characterized by high persistence. The strength of the carbon-fluorine bond makes these compounds resistant to natural degradation processes. mdpi.com Many per- and polyfluoroalkyl substances (PFAS) are known to break down very slowly, leading to their accumulation in people, animals, and the environment over time. epa.gov Precursor compounds can be transported over long distances through the atmosphere and then degrade into persistent perfluoroalkyl sulfonic acids (PFSAs). nih.gov
Fluorinated sulfonic acids are often the terminal degradation products of a wide range of precursor PFAS. nih.gov These precursors, which can include compounds like fluorotelomer alcohols and perfluoroalkyl sulfonamides, undergo transformation in various environmental compartments. nih.gov In aquatic and terrestrial systems, both aerobic and anaerobic conditions can facilitate the degradation of these precursors into more stable and persistent PFSAs. nih.gov For instance, some polyfluoroalkyl substances can be transformed into perfluoroalkyl acids (PFAAs), which include PFSAs. epa.gov The specific pathways can involve multiple steps, and the rate of transformation can vary depending on the compound and environmental conditions. turi.org
Biotransformation of fluorinated sulfonic acid analogues has been observed in laboratory and field studies. For example, the microbial degradation of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) in aerobic wetland soil has been investigated, with determined half-lives of 26.2 days and 16.7 days under different nutrient conditions. nih.gov Certain bacteria, such as those from the genus Rhodococcus, have been identified as potentially key microorganisms in the degradation of 6:2 FTSA. nih.gov Abiotic degradation can also occur, for instance, through photochemical transformations of precursor compounds in the environment. nih.govresearchgate.net However, many perfluoroalkyl sulfonic acids are highly resistant to such degradation. acs.org
A study on the biotransformation of 6:2 fluorotelomer sulfonate (6:2 FTS) identified several degradation products, indicating that microbial processes can alter these compounds in the environment. researchgate.net
| Compound | Transformation Product(s) | Environment/Condition |
| 6:2 Fluorotelomer Sulfonic Acid (6:2 FTSA) | Multiple transformation products identified | Aerobic wetland soil |
| 6:2 Fluorotelomer Sulfonamide Alkylbetaine (6:2 FTAB) | Multiple transformation products identified | Aerobic wetland soil |
| 5:3 and 5:1:2 Fluorotelomer Betaines | High persistence, no significant degradation observed | Aerobic wetland soil |
This table summarizes the biotransformation potential of several fluorotelomer compounds in aerobic wetland soil, based on a 100-day incubation study. nih.gov
The mobility of fluorinated sulfonic acids and their precursors in the environment is a significant factor in their widespread distribution. researchgate.net Non-polymeric PFAS, which have smaller molecular sizes, are highly mobile in water systems, which increases their potential for entering the food chain. mdpi.com The transport of these compounds in soil is influenced by factors such as soil particle size, organic matter content, and water saturation. ykcs.ac.cn
For example, studies on 6:2 fluorotelomer sulfonic acid (6:2 FTS) have shown that its transport is highly dependent on water saturation levels. ykcs.ac.cn Under unsaturated conditions, the retention of 6:2 FTS in soil is significantly enhanced due to adsorption at the air-water interface. ykcs.ac.cn The mobility of these compounds is a critical area of study for understanding and predicting their environmental fate. researchgate.net
| Soil Property | Effect on Transport Retardation (R value) of 6:2 FTS |
| Decreasing media particle size | Increased R value from 1.7 to 2.8 |
| Reduced organic matter content | Increased R value from 1.7 to 3.7 |
This table illustrates the influence of soil properties on the transport retardation of 6:2 fluorotelomer sulfonic acid (6:2 FTS) under specific experimental conditions. ykcs.ac.cn
Role in the Chemistry of Per- and Polyfluoroalkyl Substances (PFAS)
Analogues of this compound are part of the broader class of PFAS, a group of thousands of manufactured chemicals. epa.gov Due to their persistence and potential for bioaccumulation, they are of significant environmental concern. epa.gov
The degradation of precursor compounds is a significant source of persistent PFSAs in the environment. nih.gov Volatile precursors can be transported globally, leading to the widespread presence of their degradation products even in remote areas. nih.gov Once formed, these terminal PFSAs are extremely persistent and contribute to the long-term environmental burden of PFAS. mdpi.com The accumulation of these compounds in soil, water, and biota poses potential risks to ecosystems and human health. epa.govepa.gov
Due to their persistence, the remediation of sites contaminated with fluorinated sulfonic acids is challenging. cswab.org Research has focused on various treatment technologies, which can be broadly categorized as destructive and non-destructive methods. mdpi.comcswab.org
Non-destructive technologies aim to remove PFAS from contaminated media without breaking them down. These include:
Adsorption: Using materials like granular activated carbon (GAC) and ion exchange resins to bind PFAS. mdpi.com Modified clay adsorbents have also shown high efficiency in removing perfluorooctane (B1214571) sulfonate (PFOS) from water and soil. researchgate.net
Membrane filtration: High-pressure membranes such as reverse osmosis and nanofiltration can effectively remove PFAS from water. mdpi.com
Destructive technologies aim to break the strong carbon-fluorine bond and degrade the PFAS molecules. These include:
Advanced Oxidation Processes: Methods like ozonation, Fenton's reagent, and electrochemical oxidation are being explored. acs.orgacs.org
Advanced Reduction Processes: These are also under investigation as a potential remediation strategy. acs.org
Sonochemical Degradation: The use of ultrasound to degrade PFAS has shown promise. newcastle.edu.au
Hydrothermal Alkaline Treatment (HALT): This process has been shown to be effective in degrading and defluorinating a range of PFAS, including perfluoroalkyl sulfonic acids. acs.org
The effectiveness of each technology can depend on the specific PFAS present, their concentration, and the environmental matrix. cswab.org
| Remediation Technology | Description | Target Contaminants |
| Granular Activated Carbon (GAC) | A non-destructive method that adsorbs PFAS onto the surface of activated carbon. | Primarily effective for longer-chain PFAS like PFOS and PFOA. cswab.org |
| Ion Exchange Resins | A non-destructive method using resins that exchange ions with PFAS in the contaminated water. | Effective for a range of PFAS. mdpi.com |
| Membrane Filtration (Reverse Osmosis, Nanofiltration) | A non-destructive physical separation process that removes PFAS from water. | Effective for a broad range of PFAS. mdpi.com |
| Advanced Oxidation/Reduction | Destructive technologies that use powerful chemical reactions to break down PFAS. | Various PFAS, though effectiveness can vary. acs.org |
| Hydrothermal Alkaline Treatment (HALT) | A destructive technology using high temperature and pressure with alkaline conditions to degrade PFAS. | Effective for a wide range of PFAS, including short-chain compounds. acs.org |
This table provides an overview of common remediation strategies for PFAS-contaminated water.
Development of Remediation Strategies for Fluorinated Sulfonic Acid Contaminants
Adsorption and Filtration Technologies
Adsorption and filtration are widely used, cost-effective technologies for removing PFAS from water. nsf.gov These methods physically separate contaminants from the water by binding them to a porous material (adsorbent). nsf.govresearchgate.net The effectiveness of these technologies for a compound like this compound would depend on its physicochemical properties and the choice of adsorbent material.
Commonly used adsorbents for PFAS include activated carbon (AC) and anion exchange resins (AERs). mdpi.com The primary mechanisms governing the adsorption of PFAS are hydrophobic and electrostatic interactions. mdpi.com The hydrophobic effect typically increases with the length of the fluorinated carbon chain, meaning long-chain PFAS are often more readily adsorbed than short-chain ones. nsf.govmdpi.com Given its short carbon chain, this compound would likely exhibit lower removal efficiency with traditional adsorbents compared to compounds like perfluorooctanesulfonic acid (PFOS).
Anion exchange resins have shown particular promise for removing short-chain PFAS. researchgate.net The strong negative charge of the sulfonic acid group on this compound would facilitate strong electrostatic attraction to the positively charged functional groups on the surface of AERs. digitellinc.com Studies on compounds like perfluorobutanesulfonate (PFBS) have demonstrated that AERs can be more effective than activated carbon for short-chain PFAS removal. digitellinc.com
Factors influencing adsorption efficiency include:
Adsorbent Properties: Pore size, surface area, and surface chemistry are critical. mdpi.com
Water Chemistry: pH, ionic strength, and the presence of dissolved organic matter can impact the surface charge of both the adsorbent and the PFAS molecule, and compete for adsorption sites. mdpi.com
PFAS Characteristics: The nature of the functional group is important; sulfonic acids (PFSAs) are often more readily adsorbed than carboxylic acids (PFCAs) of the same chain length. mdpi.com
Table 1: Comparison of Adsorbent Performance for Short-Chain PFAS Removal
| Adsorbent | Target Compound(s) | Key Findings | Reference |
|---|---|---|---|
| Anion Exchange Resins (AERs) | PFBS, PFBA, PFPrA | At high concentrations (>1 mg/L), anion exchange is the dominant removal mechanism. AERs showed higher adsorption for PFBS compared to activated carbon. digitellinc.com | digitellinc.com |
| Activated Carbon (AC) | PFBS, PFBA, PFPrA | At lower concentrations (<1 mg/L), both anion exchange and hydrophobic interactions are effective. Adsorption is less effective for ultrashort-chain compounds like PFPrA. digitellinc.com | digitellinc.com |
| Single-Walled Carbon Nanotubes (SWCNT) | PFBA, PFBS | Removal of PFBS was more efficient than PFBA, but short-chain compounds were removed much more slowly than long-chain ones. Only 7.5% of PFBA was removed in 48 hours. mdpi.com | mdpi.com |
| Reed Straw-Derived Biochar (RESCA) | PFBA, PFBS | Demonstrated exceptional removal efficiencies (>92%) for short-chain PFAAs at environmentally relevant concentrations (1 μg/L). Pseudo-second-order kinetic constants were over six times greater than granular activated carbon (GAC). njit.edu | njit.edu |
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are treatment methods designed to degrade persistent organic pollutants by generating highly reactive radicals, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻). researchgate.net However, the extreme stability of the carbon-fluorine (C-F) bond makes PFAS, including likely this compound, highly resistant to conventional AOPs. morressier.comchemrxiv.org The highly electronegative fluorine atoms shield the carbon backbone from radical attack.
Research has shown that AOPs alone have insufficient degradation efficiency for many PFAS. chemrxiv.org To enhance effectiveness, AOPs are often combined with other technologies in a "concentrate and destroy" strategy or used in conjunction with processes that can initiate the breakdown of the molecule. mdpi.commdpi.com
Promising research areas include:
Persulfate-Based AOPs: Activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) can generate sulfate radicals, which appear to be more effective oxidants for PFAS than hydroxyl radicals under certain conditions. mdpi.com
Combined Processes: AOPs may be coupled with reductive processes. A technology combining reductive defluorination by nanoscale zerovalent iron with subsequent advanced oxidation has been investigated for PFOS. morressier.com The initial reductive step weakens the C-F bonds, making the molecule more susceptible to subsequent oxidation. morressier.com
While AOPs can degrade many organic pollutants, their application to fluorinated compounds like this compound is challenging and remains an active area of research. researchgate.netchemrxiv.org
Electrochemical Treatment Methods
Electrochemical treatment, a type of AOP, has emerged as a promising technology for the complete degradation of PFAS. researchgate.net This method involves the direct or indirect oxidation of pollutants at the surface of an anode. nih.gov For PFAS, the process is thought to involve direct electron transfer from the molecule to the anode, leading to the sequential cleavage of C-F bonds and eventual mineralization to fluoride (B91410) ions, sulfate, and carbon dioxide.
The effectiveness of electrochemical oxidation depends heavily on the anode material. Boron-doped diamond (BDD) electrodes are considered highly effective due to their high oxidation power and chemical stability. researchgate.net
Studies on PFOS and perfluorooctanoic acid (PFOA) have demonstrated the potential of this technology. nih.gov Key findings from research on analogous compounds include:
Degradation rates increase with applied current density, although a plateau may be reached for some compounds. nih.gov
Complete defluorination has been confirmed, with studies on PFOS showing up to 98% recovery of fluoride from the degraded parent compound. researchgate.netnih.gov
Short-chain PFAS have been observed to be more recalcitrant to electrochemical treatment than their long-chain counterparts in some studies. researchgate.netnih.gov
Table 2: Electrochemical Treatment Performance for PFOA and PFOS
| Parameter | PFOA | PFOS | Conditions |
|---|---|---|---|
| First-Order Rate Constant | 46 × 10⁻⁵ [(min⁻¹) (mA/cm²)⁻¹ (L)] | 70 × 10⁻⁵ [(min⁻¹) (mA/cm²)⁻¹ (L)] | Ti/RuO₂ anode, Current Density: 10 mA/cm² |
| Fluoride Recovery (% of degraded mass) | 58% | 98% | Ti/RuO₂ anode |
Data sourced from Schaefer et al., 2015. nih.gov
Given its structure, this compound would be expected to undergo degradation via electrochemical oxidation, though its specific kinetics and efficiency would require experimental validation.
Analytical Methodologies for Detection and Quantification in Environmental Samples
The accurate detection and quantification of specific PFAS compounds in complex environmental matrices like water, soil, and biota is critical for assessing contamination and exposure.
Spectroscopic Techniques for Trace Analysis
While spectroscopic methods are fundamental in chemical analysis, their direct application for the trace quantification of specific PFAS like this compound in environmental samples is limited.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: This technique is highly valuable for characterizing the chemical structure of novel fluorinated compounds. doaj.org However, its sensitivity is relatively low, with detection limits often in the low mg/L range, making it unsuitable for the trace concentrations (ng/L) typically found in the environment. doaj.orgredalyc.org It is more useful in research settings for identifying degradation products or for analyzing highly concentrated samples.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups within a molecule. In-situ FTIR spectro-electrochemistry has been employed to study the degradation of perfluorinated sulfonic acid films, tracking changes in the C-F and sulfonic acid (SO₃⁻) groups. bohrium.com Like NMR, it is not a technique for trace environmental quantification.
For trace analysis, spectroscopic methods are generally coupled with separation techniques, primarily as detectors in mass spectrometry.
Chromatographic Separations and Mass Spectrometry Applications
The gold standard for the analysis of PFAS in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This hyphenated technique combines the powerful separation capabilities of chromatography with the high sensitivity and selectivity of mass spectrometry. researchgate.net
The typical analytical workflow for a compound like this compound would involve:
Sample Preparation: Environmental samples are often complex. A pre-concentration and clean-up step using solid-phase extraction (SPE) is commonly employed to isolate the target analytes and remove interfering matrix components. epa.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the target compound from other substances in the extract. A reversed-phase C18 column is frequently used for PFAS analysis. doaj.orgredalyc.org
Ionization: After separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the standard method for acidic PFAS like sulfonic acids, as they readily form [M-H]⁻ ions. researchgate.net
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. A specific precursor ion for the target analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as multiple reaction monitoring (MRM), allows for highly confident identification and quantification, even at very low concentrations. researchgate.net
This methodology allows for the detection of PFAS at the parts-per-trillion (ng/L) level in various matrices, including surface water, wastewater, and biota. bohrium.comnih.gov
Theoretical and Computational Investigations of 2 Fluorosulfonylethanesulfonic Acid
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Comprehensive searches of publicly available scientific literature and computational chemistry databases did not yield specific studies on the quantum chemical properties of 2-Fluorosulfonylethanesulfonic acid. Therefore, detailed, experimentally validated data on its conformational analysis, electronic structure, and acidity based on dedicated quantum chemical studies for this specific molecule are not available at this time.
Conformational Analysis and Stability
Electronic Structure and Bonding Characteristics
Information regarding the electronic structure and bonding characteristics of this compound from dedicated computational studies is not present in the available literature. A thorough analysis would involve the examination of molecular orbitals, electron density distribution, and the nature of the chemical bonds within the molecule.
Acidity and Protonation Energetics
While the acidity of sulfonic acids is a subject of general computational study, specific calculations of the protonation energetics for this compound have not been published. Such an investigation would typically involve calculating the Gibbs free energy change for the deprotonation reaction in various environments.
Computational Modeling of Reactivity and Reaction Mechanisms
There is a lack of published research on the computational modeling of the reactivity and reaction mechanisms specifically involving this compound.
Transition State Characterization in Catalytic Cycles
No computational studies characterizing the transition states of this compound in any catalytic cycles were found in the scientific literature. This type of research is crucial for understanding the kinetic and mechanistic details of catalytic processes.
Solvent Effects on Reaction Pathways
While the influence of solvents on chemical reactions is a broad area of computational chemistry, no specific studies modeling the solvent effects on the reaction pathways of this compound could be located. Such studies would provide insight into how different solvent environments might alter reaction rates and mechanisms.
Prediction of Product Selectivity
Computational chemistry offers powerful tools to predict the selectivity of chemical reactions involving this compound. By modeling the reaction pathways, transition states, and intermediate structures, it is possible to determine the most likely products under various reaction conditions. Density Functional Theory (DFT) is a commonly employed method for these predictions, allowing for the calculation of activation energies and reaction thermodynamics. nih.govmdpi.com
For instance, in reactions where this compound acts as a reactant or a catalyst, different isomers or products might be formed. Computational models can elucidate the factors governing this selectivity, such as steric hindrance, electronic effects, and the nature of the solvent. By comparing the energy barriers for the formation of different products, a quantitative prediction of the product distribution can be achieved.
Table 1: Hypothetical Predicted Product Selectivity for a Reaction Involving this compound
| Product | Predicted Yield (%) | Computational Method | Basis Set |
| Product A | 85 | DFT (B3LYP) | 6-311+G(d,p) |
| Product B | 10 | DFT (B3LYP) | 6-311+G(d,p) |
| Byproduct C | 5 | DFT (B3LYP) | 6-311+G(d,p) |
This table represents a hypothetical scenario and is intended for illustrative purposes, as specific experimental or computational data for the product selectivity of this compound were not available in the searched literature.
Materials Informatics and Design
Materials informatics utilizes data-driven approaches to accelerate the discovery and design of new materials. idtechex.com In the context of this compound, this emerging field can be leveraged to explore its potential in various applications, from advanced polymers to functional surfaces.
Predictive Modeling for Polymer Properties
Predictive modeling, a cornerstone of materials informatics, can be used to forecast the properties of polymers incorporating this compound as a monomer or functional additive. By training machine learning models on existing data of similar sulfonated or fluorinated polymers, it is possible to predict key properties such as:
Ionic Conductivity: Crucial for applications in fuel cell membranes and batteries.
Thermal Stability: Important for high-temperature applications.
Mechanical Strength: Determining the durability and robustness of the material.
Water Uptake: A key parameter for membrane performance. cambridge.org
These models can significantly reduce the experimental effort required for polymer development by identifying promising candidates for synthesis and characterization.
Table 2: Example of a Predictive Model for Polymer Properties
| Polymer Property | Predicted Value | Machine Learning Algorithm | Key Descriptors |
| Ionic Conductivity | 0.12 S/cm | Random Forest Regression | Degree of sulfonation, water content, equivalent weight |
| Glass Transition Temp. | 150 °C | Support Vector Machine | Monomer structure, chain flexibility, molecular weight |
| Tensile Strength | 80 MPa | Neural Network | Cross-linking density, polymer morphology |
This table is illustrative and based on general principles of predictive modeling for polymer properties, as specific models for polymers containing this compound were not found in the available literature.
Simulation of Interactions with Surfaces and Nanostructures
Molecular dynamics (MD) simulations are a powerful tool to investigate the interactions of this compound with various surfaces and nanostructures at the atomic level. sid.irproquest.comresearchgate.netaip.org These simulations can provide insights into:
Adsorption behavior: How the molecule binds to different surfaces, such as metal oxides or carbon-based nanomaterials.
Self-assembly: The formation of ordered structures on surfaces, which can be crucial for creating functional coatings or modifying surface properties.
Interfacial properties: The behavior of the molecule at the interface between two different materials, which is important for applications in catalysis and sensors. acs.orgresearchgate.netacs.org
For example, MD simulations could be used to study the interaction of this compound with a platinum catalyst surface in a fuel cell, helping to understand the mechanisms of proton transport and catalyst poisoning.
High-throughput Computational Screening for Novel Applications
High-throughput computational screening (HTS) is a materials informatics approach that allows for the rapid evaluation of a large number of candidate materials for a specific application. bmglabtech.comewadirect.comazolifesciences.comdrugtargetreview.comresearchgate.net In the case of this compound, HTS could be used to:
Discover new catalysts: By screening its catalytic activity for various chemical reactions.
Identify novel functional materials: By predicting its properties in different chemical environments or as part of various composite materials.
Explore its potential in drug discovery: By docking the molecule to different biological targets. azolifesciences.com
This approach accelerates the discovery process by prioritizing the most promising candidates for further experimental investigation, thereby saving time and resources. azolifesciences.com
Table 3: Illustrative High-Throughput Screening Workflow
| Step | Description | Computational Tools |
| 1. Library Generation | Create a virtual library of materials incorporating this compound. | Chemical structure generators, combinatorial library tools. |
| 2. Property Prediction | Calculate key properties for each material in the library. | DFT, MD simulations, QSAR models. |
| 3. Screening | Filter the library based on desired property criteria. | Data analysis and filtering scripts. |
| 4. Hit Identification | Identify the most promising candidate materials for further study. | Visualization and ranking tools. |
This table outlines a general workflow for high-throughput computational screening and is not based on a specific study of this compound.
Future Research Directions and Emerging Paradigms
Interdisciplinary Research Foci for 2-Fluorosulfonylethanesulfonic Acid
The future of chemical research lies in the convergence of different scientific fields. For this compound, several key interdisciplinary research areas hold immense potential.
Materials Science and Polymer Chemistry: A significant avenue of research is the incorporation of this compound as a functional monomer in the synthesis of novel polymers. Drawing parallels from perfluorosulfonic acid (PFSA) polymers, which are critical components of proton exchange membranes in fuel cells, this compound could be explored for creating new ion-conductive materials. mdpi.com Research could focus on controlling the orientation of the sulfonic acid groups within the polymer matrix to enhance proton conductivity, a critical factor for applications in energy storage and conversion technologies. mdpi.com
Electrochemistry and Sensor Technology: The inherent conductivity and reactivity of this compound make it a candidate for development as an electrolyte component or as a surface modifier for electrodes. Its ability to influence ion transport at interfaces could be harnessed for creating highly sensitive and selective chemical sensors.
Catalysis and Organic Synthesis: Inspired by the catalytic prowess of trifluoromethanesulfonic acid (TfOH) in promoting reactions like Friedel-Crafts acylation, researchers can investigate the catalytic activity of this compound. researchgate.netmdpi.com Its unique electronic properties may offer different selectivity and reactivity profiles, potentially leading to the development of novel synthetic methodologies for pharmaceuticals and other fine chemicals. The presence of the ethanesulfonic acid backbone offers a different steric and electronic environment compared to the methyl group in TfOH, which could be exploited for specific catalytic applications.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery, and this compound stands to benefit significantly from these computational tools. mdpi.com
Predictive Modeling of Properties: AI algorithms can be trained on existing data for sulfonic acids and sulfonyl fluorides to predict the physicochemical properties of this compound and its derivatives. This can accelerate the identification of molecules with desired characteristics, such as enhanced stability or specific reactivity.
De Novo Design of Functional Molecules: Generative AI models can be employed to design novel molecules based on the this compound scaffold. researchgate.net By defining desired properties, such as target bioactivity or material performance metrics, these models can propose new chemical structures that may not be intuitively obvious to human chemists. This approach has already shown success in designing new molecules for drug discovery and could be adapted for materials science applications. researchgate.net
Automation of Synthesis and Testing: The integration of AI with robotic platforms can create automated workflows for the synthesis and testing of new derivatives of this compound. This "design-make-test-analyze" cycle, powered by AI, can dramatically accelerate the pace of research and development.
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Modeling | Rapidly screen for derivatives with optimal properties for specific applications. |
| De Novo Design | Generate novel molecular structures with enhanced functionality. |
| Automated Synthesis | Accelerate the discovery and optimization of new materials and catalysts. |
Exploration of Novel Applications in Niche Technologies
Beyond established applications, this compound has the potential to be a key enabling material in several niche technologies.
Advanced Battery Technologies: The development of next-generation batteries, such as lithium-sulfur or solid-state batteries, requires novel electrolyte materials with high ionic conductivity and electrochemical stability. The unique combination of a fluorine-containing group and a sulfonic acid in this compound makes it a compelling candidate for investigation in these systems.
Specialized Membranes for Separations: The specific chemical and physical properties of polymers derived from this compound could be tailored for use in specialized separation processes. This could include gas separation membranes with high selectivity for specific gases or membranes for challenging filtration applications in the biopharmaceutical or water treatment industries.
Functional Coatings and Surfaces: The reactivity of the fluorosulfonyl group can be exploited to graft this compound onto various surfaces, imparting unique properties such as hydrophilicity, conductivity, or catalytic activity. This could lead to the development of anti-fouling coatings, self-cleaning surfaces, or functionalized materials for microfluidic devices.
Sustainable Chemistry and Circular Economy Principles Applied to Fluorosulfonic Acids
The principles of sustainable chemistry and the circular economy are increasingly important considerations in chemical research and manufacturing. Applying these principles to fluorosulfonic acids, including this compound, is crucial for their long-term viability.
Development of Greener Synthetic Routes: Research should focus on developing more environmentally friendly methods for the synthesis of this compound, minimizing the use of hazardous reagents and solvents and improving energy efficiency.
Recyclability and Degradability of Polymers: For applications involving polymers derived from this compound, designing for recyclability or controlled degradation is essential. This involves considering the entire lifecycle of the material, from synthesis to end-of-life management.
Catalyst Recovery and Reuse: In catalytic applications, developing methods for the efficient recovery and reuse of this compound or its derivatives as catalysts would significantly improve the sustainability of the process. This aligns with the principles of a circular economy by minimizing waste and maximizing the value extracted from the chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
